5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% (5-BFP-95) is a compound commonly used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in organic solvents. 5-BFP-95 can be synthesized from readily available starting materials and is used in the synthesis of various organic compounds.
Scientific Research Applications
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as indole derivatives and quinoline derivatives. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of fluorescent probes for the detection of various biomolecules.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom present in the molecule is responsible for its reactivity. The fluorine atom is electron-withdrawing, which makes it more reactive than other aromatic compounds. This reactivity is the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that the compound may have some effects on the central nervous system. In particular, it has been suggested that 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% may act as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. Further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Advantages and Limitations for Lab Experiments
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a readily available compound and can be synthesized from readily available starting materials. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is a relatively expensive compound and may not be suitable for large scale synthesis. In addition, it is a relatively reactive compound and may not be suitable for use in some reactions.
Future Directions
There are several future directions for the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Another potential direction is the development of new fluorescent probes for the detection of various biomolecules using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Finally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Synthesis Methods
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% can be synthesized from readily available starting materials. The synthesis begins with the reaction of 2-benzyloxybenzaldehyde with hydrofluoric acid in the presence of anhydrous potassium carbonate to give 5-(2-benzyloxyphenyl)-3-fluorophenol. The reaction is carried out at a temperature of 80-90°C and the reaction mixture is stirred for 2-3 hours. The reaction is then quenched with water and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent such as ethanol.
properties
IUPAC Name |
3-fluoro-5-(2-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHDLJWYYPAEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684573 |
Source
|
Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-60-4 |
Source
|
Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.